4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula and a molecular weight of approximately 328.2 g/mol. This compound belongs to the class of phenolic compounds, specifically those that contain both bromo and methoxy substituents on the aromatic rings. It is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is classified under:
The synthesis of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol typically involves several steps:
These synthesis steps require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.
The molecular structure of 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol features:
The canonical SMILES representation for this compound is COC1=CC=C(C=C1O)CNC2=C(C=C(C=C2)Br)C
, indicating its complex aromatic nature .
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol can participate in several chemical reactions:
These reactions are facilitated by varying conditions such as solvent choice and temperature. Reaction mechanisms often involve electrophilic aromatic substitution or nucleophilic attack depending on the functional groups involved.
The mechanism of action for 4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol is primarily studied in relation to its biological activity. It may interact with specific receptors or enzymes, potentially acting as an inhibitor or modulator within biochemical pathways.
Research indicates that compounds similar to this one have shown promise in inhibiting certain cancer-related pathways by targeting hypoxia-inducible factor 2-alpha (HIF-2α), suggesting potential therapeutic applications in oncology .
The compound exhibits typical characteristics associated with phenolic compounds, including:
4-Bromo-2-{[(3,4-dimethylphenyl)amino]methyl}-6-methoxyphenol has various applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2